2-(Bis(2-chloroethyl)hydrazono)propionic acid
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Overview
Description
2-(Bis(2-chloroethyl)hydrazono)propionic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bis(2-chloroethyl) groups attached to a hydrazono moiety, which is further connected to a propionic acid backbone. The unique structure of this compound imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)hydrazono)propionic acid typically involves the reaction of 2-chloroethylamine hydrochloride with hydrazine hydrate to form bis(2-chloroethyl)hydrazine. This intermediate is then reacted with acrylonitrile to yield 2-(bis(2-chloroethyl)hydrazono)propionitrile, which is subsequently hydrolyzed to produce this compound. The reaction conditions generally involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-chloroethyl)hydrazono)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted products with various functional groups replacing the chloroethyl groups.
Scientific Research Applications
2-(Bis(2-chloroethyl)hydrazono)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bis(2-chloroethyl)hydrazono)propionic acid involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The molecular targets include enzymes and nucleic acids, and the pathways involved may include the disruption of metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Known for its use in the synthesis of dendrimers and hyperbranched polymers.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Dimethylolpropionic acid: Used in the production of polyurethanes and other polymers.
Uniqueness
2-(Bis(2-chloroethyl)hydrazono)propionic acid is unique due to its bis(2-chloroethyl) groups, which impart distinct chemical reactivity and biological activity. This sets it apart from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89774-54-9 |
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Molecular Formula |
C7H12Cl2N2O2 |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
(2E)-2-[bis(2-chloroethyl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C7H12Cl2N2O2/c1-6(7(12)13)10-11(4-2-8)5-3-9/h2-5H2,1H3,(H,12,13)/b10-6+ |
InChI Key |
LEZRHLKUSJBPSS-UXBLZVDNSA-N |
Isomeric SMILES |
C/C(=N\N(CCCl)CCCl)/C(=O)O |
Canonical SMILES |
CC(=NN(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
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